molecular formula C11H9BrN2OS B2800621 (E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide CAS No. 1436371-27-5

(E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

Cat. No.: B2800621
CAS No.: 1436371-27-5
M. Wt: 297.17
InChI Key: KYPVWPVZRQPGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a useful research compound. Its molecular formula is C11H9BrN2OS and its molecular weight is 297.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-5-9(16-6-8)1-2-10(15)14-11(7-13)3-4-11/h1-2,5-6H,3-4H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPVWPVZRQPGIS-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(4-Bromothiophen-2-yl)-N-(1-cyanocyclopropyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between a bromothiophene-derived aldehyde and a cyano-substituted enamide precursor. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like piperidine. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for isolating the E-isomer .
  • Analytical Confirmation : Structural validation requires 1^1H/13^{13}C NMR to confirm olefin geometry (E configuration) and the presence of the bromothiophene and cyanocyclopropyl moieties. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How is the crystallographic structure of this compound determined, and which software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection requires a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å). For refinement, SHELXL (via SHELX suite) is employed to model anisotropic displacement parameters and resolve disorder in the cyanocyclopropyl group . WinGX or OLEX2 interfaces are recommended for visualizing thermal ellipsoids and generating publication-ready CIF files .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Screen against kinase enzymes (e.g., EGFR, VEGFR) using fluorescence-based assays or cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50_{50}) and selectivity indices are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • Methodology : Discrepancies often arise from thermal motion or disorder. Apply restraints (e.g., DFIX, SIMU) in SHELXL to harmonize bond lengths/angles with literature values for similar fragments. Validate with R1_1/wR2_2 residuals (<5%) and Hirshfeld surface analysis to ensure chemical plausibility .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies .

Q. How do substituent variations (e.g., bromothiophene vs. fluorophenyl) impact reactivity and bioactivity?

  • Methodology : Compare Hammett σ values for substituents: bromine (σp_p = +0.23) enhances electrophilicity at the α,β-unsaturated carbonyl, while fluorine (σp_p = +0.06) may alter metabolic stability. Synthesize analogs via parallel synthesis and evaluate SAR using kinase inhibition assays .

Q. What advanced analytical techniques address challenges in characterizing low-concentration impurities?

  • Methodology : LC-MS/MS (Q-TOF) with ion mobility separation identifies trace impurities (e.g., Z-isomer or dehalogenated byproducts). Use 19^{19}F NMR (if applicable) for quantifying fluorinated degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.